Cas no 2228320-26-9 (1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine)

1-2-(2,6-Dichloropyridin-4-yl)ethylcyclopropan-1-amine is a specialized cyclopropylamine derivative featuring a 2,6-dichloropyridinyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, combining a rigid cyclopropane ring with a halogenated pyridine moiety. The dichloropyridine group enhances electrophilic reactivity, facilitating further functionalization, while the cyclopropylamine backbone offers potential for stereoselective modifications. Its well-defined molecular architecture makes it a valuable intermediate for the development of agrochemicals, pharmaceuticals, and ligand design. The compound’s stability and reactivity profile allow for precise control in synthetic pathways, supporting applications in targeted molecular synthesis and structure-activity studies.
1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine structure
2228320-26-9 structure
商品名:1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine
CAS番号:2228320-26-9
MF:C10H12Cl2N2
メガワット:231.121680259705
CID:5953521
PubChem ID:165635990

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine
    • EN300-1977971
    • 1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
    • 2228320-26-9
    • インチ: 1S/C10H12Cl2N2/c11-8-5-7(6-9(12)14-8)1-2-10(13)3-4-10/h5-6H,1-4,13H2
    • InChIKey: ASTLNRJQIJVXGR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(N=1)Cl)CCC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 230.0377538g/mol
  • どういたいしつりょう: 230.0377538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 38.9Ų

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1977971-0.25g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
0.25g
$1300.0 2023-09-16
Enamine
EN300-1977971-1.0g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
1g
$1414.0 2023-06-03
Enamine
EN300-1977971-10.0g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
10g
$6082.0 2023-06-03
Enamine
EN300-1977971-2.5g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
2.5g
$2771.0 2023-09-16
Enamine
EN300-1977971-0.5g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
0.5g
$1357.0 2023-09-16
Enamine
EN300-1977971-0.05g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
0.05g
$1188.0 2023-09-16
Enamine
EN300-1977971-0.1g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
0.1g
$1244.0 2023-09-16
Enamine
EN300-1977971-10g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
10g
$6082.0 2023-09-16
Enamine
EN300-1977971-5g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
5g
$4102.0 2023-09-16
Enamine
EN300-1977971-1g
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
2228320-26-9
1g
$1414.0 2023-09-16

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 関連文献

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amineに関する追加情報

1-2-(2,6-Dichloropyridin-4-yl)ethylcyclopropan-1-amine: A Comprehensive Overview

The compound 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine, identified by the CAS number 2228320-26-9, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and a substituted pyridine moiety. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring introduces interesting electronic and steric properties, making this compound a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The unique strain energy associated with the cyclopropane ring can lead to favorable interactions with biological targets, such as enzymes and receptors. In the case of 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine, the cyclopropane moiety is directly attached to an amine group, which can act as a hydrogen bond donor or acceptor depending on the chemical environment. This feature makes the compound potentially useful in designing bioactive molecules with specific pharmacokinetic properties.

The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as pyridine derivatives and cyclopropane precursors. One common approach is the nucleophilic substitution reaction, where the amine group acts as a nucleophile attacking an appropriate electrophilic center. The introduction of chlorine atoms at specific positions on the pyridine ring is achieved through chlorination reactions, which are carefully controlled to ensure regioselectivity. The overall synthesis process requires precise control over reaction conditions to achieve high yields and purity.

In terms of applications, 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine has shown promise in several areas. In pharmaceutical chemistry, it has been explored as a potential lead compound for developing drugs targeting various diseases. For instance, its ability to modulate enzyme activity has been studied in vitro, showing potential inhibitory effects on certain kinases involved in cancer progression. Additionally, its role as an intermediate in more complex molecule syntheses has been documented in recent research papers.

The structural versatility of this compound also makes it a valuable tool in materials science. Its ability to form stable complexes with metal ions has been investigated for applications in catalysis and sensor development. Researchers have reported that the presence of chlorine atoms enhances the ligand's ability to coordinate with transition metals, potentially leading to novel catalytic systems with improved efficiency.

From an environmental perspective, understanding the behavior of 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amino compounds in natural systems is crucial for assessing their safety and sustainability. Recent eco-toxicological studies have focused on its biodegradation pathways and potential impact on aquatic ecosystems. These studies suggest that under certain conditions, the compound can undergo microbial degradation, reducing its environmental persistence.

In conclusion, 1-2-(2,6-dichloropyridin-4-yethyl)cyclopropanamine, CAS number 2228320–

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